molecular formula C8H6N2O2 B026865 1H-Indazole-3-carboxylic acid CAS No. 4498-67-3

1H-Indazole-3-carboxylic acid

Cat. No.: B026865
CAS No.: 4498-67-3
M. Wt: 162.15 g/mol
InChI Key: BHXVYTQDWMQVBI-UHFFFAOYSA-N
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Description

1H-Indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are nitrogen-containing aromatic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a fused benzene and pyrazole ring with a carboxylic acid group at the third position of the indazole ring.

Mechanism of Action

Target of Action

Indazole-3-carboxylic acid, also known as 1H-Indazole-3-carboxylic acid, is a heterocyclic compound that has been found to have a wide variety of biological activities Indazole derivatives have been found to interact with various targets such as kinases , and enzymes like cyclo-oxygenase-2 (COX-2) .

Mode of Action

For instance, some indazole compounds have been found to inhibit the activity of enzymes like COX-2 . This inhibition can lead to a decrease in the production of certain inflammatory mediators, potentially contributing to anti-inflammatory effects .

Biochemical Pathways

Indazole-3-carboxylic acid and its derivatives are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . The compound can affect various biochemical pathways. For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), which are involved in inflammation and other physiological processes .

Pharmacokinetics

It’s worth noting that the compound can be analyzed using reverse phase (rp) high-performance liquid chromatography (hplc) method, which suggests that it has certain properties that allow it to be detected and measured in biological systems .

Result of Action

Some indazole derivatives have been found to have antiproliferative activity against various cancer cell lines . They can cause a block in the G0–G1 phase of the cell cycle, inhibiting cell growth .

Action Environment

The synthesis of indazole derivatives has been reported to be influenced by factors such as reaction conditions and the presence of catalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazole-3-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of ortho-aminobenzonitriles with hydrazine derivatives. Another method includes the diazotization of ortho-aminobenzacetamides or ortho-aminobenzacetates, followed by cyclization to form the indazole ring . The reaction conditions typically involve the use of diazotization reagents under mild conditions, resulting in high yields and operational simplicity .

Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed reactions due to their efficiency and high yields. For instance, copper acetate-catalyzed reactions using oxygen as the terminal oxidant have been reported to produce this compound in good to excellent yields .

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens, nitric acid, and sulfuric acid are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1H-Indazole-3-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

  • 1H-Indazole-3-carboxamide
  • 2H-Indazole-3-carboxylic acid
  • 1H-Indole-3-carboxylic acid

Comparison: 1H-Indazole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid group at the third position. This structural feature imparts distinct chemical and biological properties compared to other indazole and indole derivatives. For instance, 1H-Indazole-3-carboxamide, while similar, has different reactivity and biological activity due to the presence of an amide group instead of a carboxylic acid .

Properties

IUPAC Name

1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXVYTQDWMQVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Record name indazolium-3-carboxylate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196347
Record name Indazole-3-carboxylic acid
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Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4498-67-3
Record name Indazole-3-carboxylic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=4498-67-3
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Record name Indazole-3-carboxylic acid
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Record name Indazole-3-carboxylic acid
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Record name 1H-indazole-3-carboxylic acid
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Record name INDAZOLE-3-CARBOXYLIC ACID
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Synthesis routes and methods I

Procedure details

A solution of concentrated sulfuric acid (19.1 g, 0.19 mol) in water (200 ml) prepared in a 2 litre beaker was cooled to 0° C. Isatin (14.7 g, 0.1 mol) was added to a solution of sodium hydroxide (4.1 g, 0.105 mol) in water(65 ml) at 50° C. and the dark red solution cooled to 0° C. A solution of sodium nitrite (6.9 g, 0.1 mol) in water (235 ml) at 0° C. was added and the mixture added to the rapidly stirred solution of sulfuric acid during 5 minutes. The temperature was not allowed to rise above 4° C. (controlled by the addition of ice). The yellow brown foamy mixture was stirred for a further 15 minutes before being treated with a solution of stannous chloride hydrate (54 g, 0.24 mol) in concentrated hydrochloric acid (85 ml) at 0° C. The mixture was stirred for one hour and the crude product filtered. The material was recrystallized as follows: about half of the solid was placed in a 1 litre flask and ~500 ml of water was added. The solution was heated on a hot-plate until boiling and was then filtered hot to give a dark yellow-brown precipitate and an orange-yellow solution. The solution was left to cool overnight. The recrystallizing solution was filtered to give a yellow solid and a pale yellow filtrate. The solid was put in the oven to dry. The process was repeated with the other half of the crude product and the two mother liquors were pooled together as were the solid products. The dark yellow-brown substance filtered off during recrystallization was boiled with 150 ml of water, filtered and the resulting solution was left to recrystallize. It was then treated as above. The pooled mother liquors were concentrated to 1/3 volume and the solution allowed to crystallize. The solid thus obtained was added to the rest. On drying, 7.27 g solid yellow powder product was obtained, with an m.p. 263-264° C.
Quantity
19.1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step Two
Quantity
4.1 g
Type
reactant
Reaction Step Two
Name
Quantity
65 mL
Type
solvent
Reaction Step Two
Quantity
6.9 g
Type
reactant
Reaction Step Three
Name
Quantity
235 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
stannous chloride hydrate
Quantity
54 g
Type
reactant
Reaction Step Five
Quantity
85 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To methyl 1-acetylindazole-3-carboxylate (22.3 g, 0.10 mol) were added sodium hydroxide (8.18 g, 0.20 mol) and water (640 ml) and the resulting mixture was stirred at 60 to 70° C. for 6.5 hours. The reaction mixture was poured in concentrated HCl (30 ml). The crystals thus precipitated were collected by filtration under reduced pressure, washed with water and dried under reduced pressure to give indazole-3-carboxylic acid (17.6 g, 100%) as a pale yellow solid.
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
8.18 g
Type
reactant
Reaction Step One
Name
Quantity
640 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Isatin (10 g, 0.067 mol) was added to a solution of NaOH (2.8 g, 0.07 mol) in H2O (44 mL) at 50° C. The stirred clear solution was cooled to 0° C. and a solution of sodium nitrite (4.69 g, 0.067 mol) in H2O (17 mL) was added and stirring continued. A solution of concentrated H2SO4 (12.9 g) in H2O (136 mL) was cooled to 0° C. and added dropwise to the reaction mixture in such a way that the dropper was below the level of the reaction mixture. Stirring was continued for 15 min and a cooled solution of tin(II) chloride dihydrate (36.7 g, 0.16 mol) in concentrated HCl (58 mL) was added over 20 min. The reaction mixture was stirred for 1 h and the orange solid was filtered then heated in H2O at 100° C. The insoluble solids were removed by filtration and the product crystallised from the solution affording the title compound as a yellow solid (3.4 g, 31%). Mp 261-263° C. d, lit 260-261° C. v.Auwers, Dereser Chem. Ber. 1919, 52, 1343. 1H NMR (300 MHz, DMSO-d6) ppm 7.26-7.31 (m, 1H), 7.40-7.46 (m, 1H), 7.63-7.66 (m, 1H), 8.08-8.10 (m, 1H), 12.95 (s, 1H), 13.80 (s, 1H). MS(EI) m/z 162 [M+].
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
44 mL
Type
solvent
Reaction Step One
Quantity
4.69 g
Type
reactant
Reaction Step Two
Name
Quantity
17 mL
Type
solvent
Reaction Step Two
Name
Quantity
12.9 g
Type
reactant
Reaction Step Three
Name
Quantity
136 mL
Type
solvent
Reaction Step Three
Quantity
36.7 g
Type
reactant
Reaction Step Four
Name
Quantity
58 mL
Type
solvent
Reaction Step Four
Yield
31%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Indazole-3-carboxylic acid
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1H-Indazole-3-carboxylic acid
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1H-Indazole-3-carboxylic acid
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1H-Indazole-3-carboxylic acid
Reactant of Route 6
1H-Indazole-3-carboxylic acid
Customer
Q & A

A: While the exact mechanism of action varies depending on the specific derivative and target, several studies highlight key interactions and downstream effects. For instance, lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid), a well-studied derivative, disrupts spermatogenesis by targeting the apical ectoplasmic specialization (ES) in the seminiferous epithelium of rat testes. [] This disruption involves suppressing the expression of Eps8, an actin-capping protein, leading to the destabilization of actin filament bundles crucial for ES integrity. [] This process results in the premature release of spermatids, ultimately leading to infertility. [] Lonidamine also exhibits antitumor activity by inhibiting mitochondrial complex II, leading to succinate accumulation and reactive oxygen species (ROS) production. [] This metabolic disruption contributes to the compound's anti-cancer properties. []

A:

  • Molecular formula: C8H6N2O2 []
  • Molecular weight: 162.15 g/mol []
  • Spectroscopic data: The carboxy group in H2L1 prefers a near coplanar orientation with respect to the planar heterocyclic ring, as evidenced by crystallographic studies. []

ANone: The provided research does not explicitly discuss the catalytic properties of H2L1. Research primarily focuses on its biological activity and use as a building block for more complex molecules.

A: Yes, computational methods like DFT (Density Functional Theory) and TD-DFT (Time-Dependent DFT) have been utilized to explore the electronic properties and reactivity of H2L1 and its metal complexes. [] These studies provided insights into redox behavior, ligand non-innocence, and anion sensing capabilities. []

A: SAR studies on H2L1 derivatives, particularly those with antispermatogenic activity, highlight the importance of substituents at the 1-position. For example, halogenated 1-benzylindazole-3-carboxylic acids, especially those with substitutions at the 2 and 4 positions of the benzyl ring, demonstrate potent antispermatogenic activity. [] This emphasizes the role of steric and electronic factors influenced by these substituents in determining biological activity.

ANone: The provided research articles primarily focus on the synthesis, biological activity, and mechanism of action of H2L1 and its derivatives. Information specifically related to SHE regulations, risk minimization, or responsible practices is not extensively discussed.

A: PK studies on lonidamine in rats indicate a rapid absorption and distribution with peak plasma concentrations observed 4 hours after oral administration. [] The compound is then rapidly metabolized and eliminated, as evidenced by the significant decline in plasma levels after 24 hours. [] This rapid elimination profile might contribute to the observed reversibility of lonidamine-induced infertility in rats with specific dosing regimens. []

A: In vitro and in vivo studies demonstrate the efficacy of H2L1 derivatives like lonidamine in inhibiting tumor cell growth and disrupting spermatogenesis. Lonidamine effectively inhibited oxygen utilization in Chinese hamster ovary (CHO) and murine fibrosarcoma (FSa-II) cells, particularly at a lower pH, highlighting its potential for cancer treatment. [] In vivo studies on rats confirmed lonidamine's antispermatogenic effects, leading to infertility in a dose-dependent manner. [, ] The reversibility of these effects was observed upon drug withdrawal, further supporting its potential as a male contraceptive agent. []

ANone: The provided research does not extensively discuss resistance mechanisms specific to H2L1 derivatives or their relation to other compounds. Further research is needed to explore this aspect.

A: While the provided literature focuses on the pharmacological aspects of H2L1 derivatives, some studies mention potential toxicological considerations. For instance, high doses of lonidamine in rats led to acute intoxication symptoms such as salivation, lacrimation, diarrhea, ataxia, muscle rigidity, prostration, and convulsions. [] This highlights the importance of careful dose optimization and further toxicological evaluations.

ANone: The provided research papers primarily focus on the fundamental properties and biological activity of H2L1 and its derivatives. While the concept of targeted drug delivery is relevant, these studies do not delve into specific strategies for improving compound delivery to specific targets or tissues.

ANone: The research papers provided do not delve into the exploration of biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects associated with H2L1 derivatives. Further investigation is needed in this area.

ANone: Several analytical techniques are employed to characterize and quantify H2L1 and its derivatives. These include:

  • X-ray single-crystal diffraction analysis: This technique is utilized to determine the crystal structure and molecular packing of H2L1 and its derivatives, providing insights into their solid-state properties. [, ]
  • High-performance liquid chromatography (HPLC): HPLC, coupled with various detectors like photodiode array (PDA) detectors, is widely used to analyze H2L1 derivatives, their impurities, and degradation products. [, ]
  • UV derivative spectrophotometry: This method is employed for quantitative analysis, particularly in determining the concentration of lonidamine and its impurities in mixtures and formulations. []

ANone: The provided research primarily focuses on the chemical and biological aspects of H2L1. Information regarding its environmental impact, ecotoxicological effects, or degradation pathways is not extensively discussed. Further research is needed to address these aspects.

A: Yes, specific analytical methods, such as the HPLC method for analyzing granisetron and its degradation product, have been validated according to established guidelines. [] Validation parameters, including accuracy, precision, and specificity, are assessed to ensure the reliability and robustness of the analytical data. []

A: While not explicitly detailed, the development and validation of analytical methods like HPLC for H2L1 derivatives suggest the implementation of quality control and assurance measures during their development and analysis. [] These measures are crucial for ensuring consistency, safety, and efficacy throughout the research and development process.

ANone: The provided research papers do not focus on the immunological aspects of H2L1. Information on its potential to induce an immune response or strategies to modulate immunogenicity is not available in these studies.

    ANone: The provided research papers primarily focus on the chemical synthesis, biological activity, and mechanisms of action of H2L1 and its derivatives. Detailed information regarding the aspects listed above is not extensively covered in these studies.

    A: While a comprehensive historical overview is not provided, research on H2L1 and its derivatives, particularly their antispermatogenic and antitumor properties, appears to have gained traction in the latter half of the 20th century. The discovery of lonidamine and its subsequent investigation as a potential male contraceptive and anticancer agent represents a significant milestone in this field. [, ]

    A: Research on H2L1 and its derivatives spans multiple disciplines, including medicinal chemistry, pharmacology, cell biology, and oncology. For example, understanding the interaction of lonidamine with its target, the apical ES, requires expertise in both cell biology and reproductive physiology. [] Similarly, investigating its effects on mitochondrial complex II necessitates collaboration between biochemists and cancer biologists. [] This interdisciplinary approach is crucial for advancing our understanding and potential applications of H2L1 and its derivatives.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.